molecular formula C15H9FN2O2 B5882130 (E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5882130
M. Wt: 268.24 g/mol
InChI Key: NYPKWBVYOCDINT-JYRVWZFOSA-N
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Description

(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 3-fluorobenzaldehyde and 4-nitrobenzyl cyanide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: (E)-3-(3-fluorophenyl)-2-(4-aminophenyl)prop-2-enenitrile.

    Substitution: Products depend on the nucleophile used, e.g., (E)-3-(3-aminophenyl)-2-(4-nitrophenyl)prop-2-enenitrile.

Scientific Research Applications

(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

    Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
  • (E)-3-(3-bromophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Uniqueness

(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to form strong interactions with biological targets.

Properties

IUPAC Name

(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2/c16-14-3-1-2-11(9-14)8-13(10-17)12-4-6-15(7-5-12)18(19)20/h1-9H/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPKWBVYOCDINT-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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